molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
CAS RN: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Patent
US04234588

Procedure details

2-Chloro-4-cyanopyridine (115.53 g) in methanol/dioxan (1:1, 850 ml) was added to a solution of sodium methoxide (prepared from 20.8 g sodium) in methanol (285 ml) and the mixture was boiled under reflux for 2.5 hours and was allowed to cool. The mixture was filtered and the volume of the filtrate was reduced by evaporation to 200 ml and water (400 ml) was added. The solid which precipitated out was filtered off to give 2-methoxy-4-cyanopyridine (57.2 g, 51%) m.p. 93°-95.5°.
Quantity
115.53 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
methanol dioxan
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+]>CO.O1CCOCC1.CO>[CH3:10][O:11][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
115.53 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Quantity
20.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
methanol dioxan
Quantity
850 mL
Type
solvent
Smiles
CO.O1CCOCC1
Name
Quantity
285 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the volume of the filtrate was reduced by evaporation to 200 ml and water (400 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 57.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 110.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.